molecular formula C15H17N3O4 B12476673 5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol

5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol

Cat. No.: B12476673
M. Wt: 303.31 g/mol
InChI Key: FECJMIRLTBAPLV-UHFFFAOYSA-N
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Description

5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol is a complex organic compound with a unique structure that combines a pyrimidine ring with an ethoxy and methoxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 6-methyl-2,4-dihydroxypyrimidine in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with hydroxyl or amino groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the pyrimidine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)methylideneamino]-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H17N3O4/c1-4-22-11-6-5-10(7-12(11)21-3)8-16-13-9(2)17-15(20)18-14(13)19/h5-8H,4H2,1-3H3,(H2,17,18,19,20)

InChI Key

FECJMIRLTBAPLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=C(NC(=O)NC2=O)C)OC

Origin of Product

United States

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